molecular formula C15H19N3O3S B297645 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B297645
M. Wt: 321.4 g/mol
InChI Key: JYYPEEDTBUWFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. DMTCP is a member of the pyrimidine family and is characterized by its unique chemical structure, which makes it an attractive candidate for various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. This compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, leading to a decrease in the levels of these molecules.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential avenue of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into its potential use in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound has been found to exhibit potent anticancer activity and has potential use as an antibacterial and antifungal agent. While there are limitations to working with this compound in lab experiments, its unique chemical structure and potent biological activity make it an attractive candidate for further research and drug development.

Synthesis Methods

The synthesis of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction is carried out at a temperature of 80°C for several hours to obtain the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antibacterial and antifungal agent.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22)

InChI Key

JYYPEEDTBUWFIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC

Origin of Product

United States

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